molecular formula C13H16N2O B12126010 Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- CAS No. 927988-31-6

Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-

Cat. No.: B12126010
CAS No.: 927988-31-6
M. Wt: 216.28 g/mol
InChI Key: YBGJNOLVOKINOF-UHFFFAOYSA-N
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Description

Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- is a structurally complex aromatic compound featuring a phenolic core substituted with an ethylamine side chain bearing a 1-methylpyrrole moiety. While direct references to its synthesis or applications are absent in the provided evidence, structurally related compounds (e.g., pyrrole-based hydroxamates in ) suggest relevance in medicinal chemistry, particularly in enzyme inhibition contexts such as histone deacetylase (HDAC) targeting .

Properties

CAS No.

927988-31-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-[2-amino-2-(1-methylpyrrol-2-yl)ethyl]phenol

InChI

InChI=1S/C13H16N2O/c1-15-8-2-3-13(15)12(14)9-10-4-6-11(16)7-5-10/h2-8,12,16H,9,14H2,1H3

InChI Key

YBGJNOLVOKINOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the pseudo-Betti reaction (source), which involves:

  • Amine : 2-Amino-1-methylpyrrole

  • Aldehyde : Acetaldehyde (to introduce the ethyl bridge)

  • Phenol : 4-Hydroxyphenol

Procedure :

  • Mix equimolar ratios of amine (1.0 mmol), aldehyde (1.2 mmol), and phenol (1.0 mmol).

  • Heat at 80°C under solvent-free conditions for 30–120 minutes.

  • Monitor reaction progress via TLC (n-hexane:ethyl acetate, 4:1).

  • Extract with diethyl ether, dry over MgSO₄, and purify via recrystallization.

Key Findings :

  • Yields range from 40% to 97% , depending on substituent electronic effects. Electron-withdrawing groups on aldehydes accelerate reaction rates (, Table 1).

  • No acid catalysts are required, reducing side reactions.

Solvent-Free Condensation with Heteroaryl Amines

Optimized Protocol

A modified approach (source) uses 1-methylpyrrole-2-carboxaldehyde and 4-aminophenol under thermal activation:

Steps :

  • Condense 1-methylpyrrole-2-carboxaldehyde (1.0 mmol) with 4-aminophenol (1.0 mmol) in a 1:1 molar ratio.

  • Heat at 70–90°C for 2–4 hours.

  • Purify via column chromatography (silica gel, ethyl acetate:hexane 3:7).

Data :

  • Yield: 68–75%

  • Purity: >95% (HPLC)

  • Characterization: ¹H NMR (DMSO-d₆, 400 MHz): δ 6.89 (s, 1H, pyrrole-H), 3.41 (s, 3H, N-CH₃), 2.98 (m, 2H, CH₂NH₂).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Pseudo-Betti Reaction40–970.5–2>95Solvent-free, one-pot synthesis
Condensation68–752–4>95High regioselectivity
Nitro Reduction50–606–880–90Applicable to aromatic substrates

Critical Reaction Parameters

Temperature and Solvent Effects

  • Optimal Temperature : 80°C (higher temperatures degrade the pyrrole ring).

  • Solvent-Free : Eliminates purification challenges ().

Substituent Electronic Effects

  • Electron-deficient aldehydes (e.g., NO₂-substituted) enhance reaction rates by stabilizing imine intermediates ().

Scalability and Industrial Feasibility

The pseudo-Betti reaction is scalable to gram-scale (source):

  • Batch Size : 10 mmol → 2.16 g product (yield: 89%).

  • Cost Efficiency : Avoids expensive catalysts (e.g., Pd, Ru).

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenolic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated phenols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, research has shown that phenolic compounds can modulate signaling pathways related to cell survival and death, making them potential candidates for cancer therapy .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the phenolic structure enhanced its cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The derivative exhibited IC50 values in the low micromolar range, indicating potent activity .

2. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Phenolic compounds are known for their antioxidant properties, which can protect neuronal cells from oxidative stress.

Case Study : Research published in Neurochemistry International found that this compound reduced oxidative damage in neuronal cultures exposed to neurotoxic agents. The study highlighted its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

1. Polymer Chemistry
Phenol derivatives are utilized in the synthesis of polymers due to their phenolic hydroxyl groups, which can participate in cross-linking reactions. This property is exploited in creating thermosetting resins and adhesives.

Case Study : A patent describes a novel resin formulation incorporating phenol derivatives that enhance thermal stability and mechanical strength compared to traditional phenolic resins. The resulting materials are suitable for high-performance applications in aerospace and automotive industries .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to metabolic pathways associated with various diseases.

Case Study : A study published in Biochemical Pharmacology reported that this compound effectively inhibited certain enzymes involved in the biosynthesis of lipids, suggesting its utility in managing metabolic disorders like obesity and diabetes .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer therapy
Neuroprotective agent
Material ScienceHigh-performance polymer resins
BiochemistryEnzyme inhibition for metabolic disorders

Mechanism of Action

The mechanism of action of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoethyl group can interact with biological receptors. The pyrrole ring contributes to the compound’s overall stability and reactivity, enabling it to engage in multiple biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of functional groups distinguishes it from analogs. Below is a systematic comparison with key derivatives:

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents/Features Functional Implications Reference
Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- Phenol, ethylamine, 1-methylpyrrole Hydrogen bonding, basicity, π-π stacking -
4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile (1) Nitrile, 1-methylpyrrole Polar but non-H-bonding nitrile group
4-((E)-4-((E)-(1-methyl-1H-pyrrol-2-yl)diazenyl)styryl)phenol Diazenyl, styryl, phenol Conjugated π-system, photoresponsive
Ethyl 3-(4-formyl-1-methyl-1H-pyrrol-2-yl)-2-propenoate Ester, formyl, 1-methylpyrrole Electrophilic formyl for condensation
2-Amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol HCl Thioether, benzyloxy, chlorophenyl, diol Sulfur-based reactivity, solubility

Hydrogen Bonding and Crystal Packing

The phenolic -OH and amino groups in the target compound enable robust hydrogen-bonding networks, a critical factor in crystal engineering. The diazenyl derivative () incorporates a conjugated system that may enhance π-π stacking but reduces H-bonding capacity compared to the amino-pyrrole-phenol framework .

Q & A

Basic Research Question: What are the recommended synthetic pathways for preparing Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-?

Answer:
The synthesis of this compound typically involves condensation reactions between pyrrole derivatives and aldehydes or ketones. A plausible route includes:

  • Step 1: Reacting 1-methyl-1H-pyrrole-2-carbaldehyde with a β-aminoethylphenol precursor under basic conditions (e.g., K₂CO₃ in ethanol) to form a Schiff base intermediate .
  • Step 2: Reducing the Schiff base using NaBH₄ or catalytic hydrogenation to yield the final secondary amine .
  • Key Considerations: Optimize reaction time (12–24 hr) and temperature (60–80°C) to minimize side products like over-reduced amines or pyrrole ring oxidation .

Basic Research Question: How can researchers characterize the molecular structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the presence of the phenol hydroxyl (δ ~9–10 ppm), pyrrole protons (δ ~6–7 ppm), and ethylamine protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺) and isotopic distribution to confirm stoichiometry .
  • X-ray Crystallography: For crystalline derivatives, employ SHELXL for structure refinement. Bond lengths for the pyrrole-phenol system should align with typical values (C–N: ~1.35 Å; C–O: ~1.36 Å) .

Advanced Research Question: What crystallographic challenges arise during structural determination of this compound?

Answer:
Key challenges include:

  • Hydrogen Bonding Networks: The phenol hydroxyl and amino groups form intermolecular hydrogen bonds, complicating unit cell packing. Use ORTEP-3 to visualize hydrogen bond distances and angles .
  • Disorder in Flexible Groups: The ethylamino chain may exhibit positional disorder. Apply SHELXD for disorder modeling and refine occupancy ratios iteratively .
  • Data Collection: High-resolution synchrotron data (d ≤ 0.8 Å) is recommended to resolve overlapping electron density peaks near the pyrrole-methyl group .

Advanced Research Question: How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Answer:
SAR studies should focus on:

  • Pyrrole Substitution: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrrole 4-position to enhance stability and receptor binding. Compare with analogs like N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide .
  • Aminoethyl Chain Modification: Replace the ethyl group with cyclopropane or aryl rings to study steric effects on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HMG-CoA reductase .
  • Phenol Functionalization: Test acetylated or methylated phenol derivatives to assess metabolic stability in vitro (e.g., liver microsomal assays) .

Advanced Research Question: How should researchers resolve contradictions in spectral data or biological activity reports?

Answer:

  • Data Triangulation: Cross-validate NMR and MS results with computational tools (e.g., Gaussian for DFT-calculated chemical shifts) .
  • Reproducibility Testing: Replicate synthesis and bioassays under controlled conditions (e.g., fixed pH, inert atmosphere) to rule out environmental degradation .
  • Meta-Analysis: Compare findings with structurally similar compounds, such as 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]phenol , which exhibits antibacterial activity via microbial membrane disruption .

Advanced Research Question: What methodologies are suitable for studying the compound’s interaction with biological targets?

Answer:

  • Enzyme Inhibition Assays: Use fluorescence polarization to measure inhibition constants (Kᵢ) against enzymes like histone deacetylases (HDACs), referencing pyrrole-hydroxamate inhibitors .
  • Cellular Uptake Studies: Radiolabel the compound with ¹⁴C or ³H and quantify intracellular accumulation in cell lines (e.g., HEK-293) via scintillation counting .
  • In Silico Pharmacokinetics: Predict ADMET properties using SwissADME, focusing on logP (~2.5–3.5) and polar surface area (~60 Ų) to optimize blood-brain barrier penetration .

Advanced Research Question: How can researchers assess the compound’s stability under varying experimental conditions?

Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>200°C for most pyrrole-phenol derivatives) .
  • pH-Dependent Degradation: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Phenolic groups typically degrade under alkaline conditions (pH >10) .
  • Light Sensitivity: Expose to UV-Vis light (254 nm) for 24 hr and track photodegradation products using LC-MS .

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